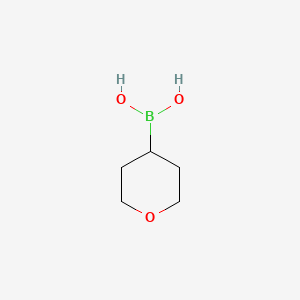![molecular formula C13H8ClFO2 B1452902 Ácido 4'-cloro-6-fluoro-[1,1'-bifenil]-3-carboxílico CAS No. 1181639-60-0](/img/structure/B1452902.png)
Ácido 4'-cloro-6-fluoro-[1,1'-bifenil]-3-carboxílico
Descripción general
Descripción
4’-Chloro-6-fluoro-[1,1’-biphenyl]-3-carboxylic acid: is an organic compound belonging to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl structure, along with a carboxylic acid functional group. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
4’-Chloro-6-fluoro-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antibacterial, and anticancer properties.
Material Science: Used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological targets and potential therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-6-fluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a halogenated biphenyl derivative and a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include refluxing in a solvent such as dioxane or toluene .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4’-Chloro-6-fluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The biphenyl structure can undergo further functionalization through coupling reactions such as the Heck or Sonogashira coupling.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include dioxane, toluene, and ethanol.
Major Products:
Substituted Biphenyl Derivatives: Resulting from substitution reactions.
Alcohols or Aldehydes: From reduction reactions.
Extended Biphenyl Structures: From coupling reactions.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-6-fluoro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, contributing to its antibacterial activity . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: Similar structure but lacks the chloro substituent.
4’-Chloro-1,1’-biphenyl-3-carboxylic acid: Similar structure but lacks the fluoro substituent.
4’-Chloro-6-fluoro-[1,1’-biphenyl]-2-ylboronic acid: Similar structure with a boronic acid group instead of a carboxylic acid.
Uniqueness: The presence of both chloro and fluoro substituents in 4’-Chloro-6-fluoro-[1,1’-biphenyl]-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for diverse biological activities. This dual substitution pattern can enhance the compound’s effectiveness in various applications compared to its mono-substituted counterparts .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)11-7-9(13(16)17)3-6-12(11)15/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZFSSVNJLJWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653531 | |
| Record name | 4'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181639-60-0 | |
| Record name | 4'-Chloro-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid hydrochloride](/img/structure/B1452821.png)
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)



![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)


![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)



